(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Description

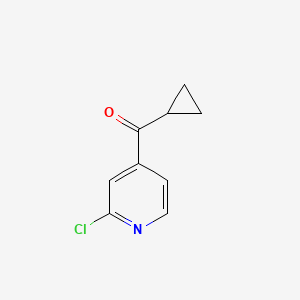

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at position 2 and a cyclopropyl methanone group at position 4. The compound’s ketone functionality and aromatic chlorination make it a versatile intermediate for further derivatization.

Properties

IUPAC Name |

(2-chloropyridin-4-yl)-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-8-5-7(3-4-11-8)9(12)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEQRCHSVMWWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001267069 | |

| Record name | (2-Chloro-4-pyridinyl)cyclopropylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-12-1 | |

| Record name | (2-Chloro-4-pyridinyl)cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-pyridinyl)cyclopropylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloropyridine and cyclopropylcarbonyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-chloropyridine is reacted with cyclopropylcarbonyl chloride in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The reaction mixture is then stirred for several hours until completion.

Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby improving the overall production quality.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of the corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

Substitution: Formation of (2-amino-pyridin-4-YL)-cyclopropyl-methanone.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of (2-chloro-pyridin-4-YL)-cyclopropyl-methanol.

Chemistry:

Catalysis: Used as a ligand in transition metal-catalyzed reactions.

Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors due to its unique structure.

Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in biological systems involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the cyclopropyl group can influence the binding affinity and specificity of the compound. The pyridine ring can participate in π-π interactions, while the cyclopropyl group can provide steric hindrance, affecting the overall activity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

*Full name: 3-amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-ylmethanone

Key Observations:

- Pyridine vs.

- Ketone vs. Urea (CPPU) : While both share the 2-chloro-pyridin-4-yl group, CPPU’s urea moiety enables cytokinin-like activity in plants, whereas the ketone in the target compound may serve as a reactive site for further synthesis .

- Cyclopropane Strain : The strained cyclopropane ring increases ketone reactivity compared to cyclopentyl analogs, facilitating nucleophilic additions or condensations .

Physicochemical and Reactivity Profiles

Table 2: Comparative Physicochemical Properties

| Property | Target Compound | (4-Chlorophenyl)-cyclopropyl-methanone | CPPU |

|---|---|---|---|

| Molecular Weight | ~209.6 g/mol (estimated) | ~196.6 g/mol | 252.7 g/mol |

| Polarity | Moderate (pyridine + ketone) | Low (benzene + ketone) | High (urea + pyridine) |

| Reactivity | High (strained cyclopropane) | Moderate | Moderate (stable urea) |

| Solubility | Moderate in polar solvents | Low in water, high in organics | Low in water |

- Reactivity : The cyclopropane ring’s strain in the target compound may enhance electrophilicity at the ketone, enabling faster reactions with nucleophiles compared to the phenyl analog .

Biological Activity

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, also referred to as cyclopropyl(pyridin-4-yl)methanone, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring attached to a cyclopropyl group via a methanone linkage. This unique structure is pivotal for its biological activity.

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 2-Chloro-pyridin-4-yl-cyclopropyl-methanone | Chlorine substitution on pyridine | Enhanced reactivity and potential for further derivatization |

| Cyclopropyl(pyridin-4-yl)methanone | Cyclopropyl group with pyridine ring | Modulates enzyme activity; potential anti-inflammatory and antimicrobial properties |

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Studies indicate that the planar structure of the pyridine moiety is crucial for maintaining inhibitory potency against protein kinases.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in drug development.

- Pharmacological Applications : It has been utilized in synthesizing various derivatives aimed at enhancing therapeutic efficacy against diseases such as cancer and inflammation.

The mechanism of action of this compound involves modulation of enzyme activity within metabolic pathways. Specifically, it targets enzymes that play critical roles in inflammation and infection processes. Further studies are needed to elucidate its precise molecular targets and pathways involved .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

- Dihydroquinazolinone Derivatives : Research on related compounds has shown that modifications can significantly enhance their antiparasitic activity while balancing metabolic stability and aqueous solubility. For instance, the incorporation of heterocycles improved pharmacokinetic profiles and in vivo efficacy against malaria models .

- Antitumor Activity : Analogous structures have demonstrated potent activity against various cancer cell lines, with IC50 values in the nanomolar range, indicating strong antiproliferative effects .

Q & A

Q. What are the established synthetic routes for (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone?

The synthesis typically involves multi-step reactions, starting with cyclopropane derivatives and chloropyridine intermediates. Key steps include coupling reactions under controlled conditions (e.g., copper-catalyzed cross-couplings) and purification via column chromatography. For example, cyclopropane rings can be introduced via [2+1] cycloaddition or nucleophilic substitution, followed by functionalization of the pyridine moiety . Optimization of solvent choice (e.g., DMF or THF) and temperature (60–100°C) is critical for yield improvement.

Q. Which spectroscopic methods are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and cyclopropane geometry. Infrared (IR) spectroscopy identifies carbonyl (C=O) and C-Cl stretches (~1700 cm⁻¹ and ~550 cm⁻¹, respectively). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated in analogous compounds with bond angles like N1—C5—C18 (115.6°) .

Q. How can researchers assess the compound’s stability under experimental conditions?

Conduct accelerated stability studies by exposing the compound to varying pH (3–10), temperatures (4°C, 25°C, 40°C), and light conditions. Monitor degradation via HPLC or LC-MS. For instance, organic degradation in wastewater matrices was observed over nine hours without temperature control, highlighting the need for continuous cooling to stabilize reactive intermediates .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., melting points or NMR shifts) be resolved?

Discrepancies in melting points (e.g., 36.5–39°C vs. 98°C for similar derivatives) may arise from polymorphic forms or impurities. Use Differential Scanning Calorimetry (DSC) to identify polymorphs and High-Performance Liquid Chromatography (HPLC) to assess purity (>95%). Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare crystallographic data (e.g., bond lengths and angles from X-ray structures) .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Catalyst selection : Copper catalysts enhance coupling efficiency in heterocyclic systems .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Maintain 60–80°C for cyclopropane ring formation to minimize side reactions.

- Workup protocols : Use aqueous washes (NaHCO₃) to remove acidic by-products and silica gel chromatography for purification .

Q. How do structural modifications influence pharmacological activity?

Substitutions on the pyridine or cyclopropane rings alter bioactivity. For example:

- Chlorine position : 2-Chloro-pyridin-4-yl derivatives show enhanced binding to neurological targets compared to 3-chloro isomers .

- Cyclopropane substituents : Methyl groups increase lipophilicity, improving blood-brain barrier penetration. Evaluate activity via in vitro assays (e.g., enzyme inhibition, receptor binding) and computational docking studies to map interactions with biological targets .

Q. What methodologies address low reproducibility in synthetic protocols?

- Standardize reaction conditions : Document exact solvent volumes, catalyst loadings, and stirring rates.

- Control moisture/oxygen : Use Schlenk lines or gloveboxes for air-sensitive steps.

- Validate intermediates : Characterize each synthetic step with NMR and MS to confirm purity before proceeding. For example, variability in HSI data collection for pollution monitoring highlighted the need for controlled sample matrices and replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.